molecular formula C13H16O2 B018105 4-(Tert-butyl)cinnamic acid CAS No. 1208-65-7

4-(Tert-butyl)cinnamic acid

Cat. No.: B018105
CAS No.: 1208-65-7
M. Wt: 204.26 g/mol
InChI Key: QFSPZKLJQZSLQU-RMKNXTFCSA-N
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Description

4-(Tert-butyl)cinnamic acid is an organic compound with the molecular formula C13H16O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a tert-butyl group at the para position. This compound is known for its white solid appearance and is soluble in organic solvents like chloroform and dichloromethane .

Mechanism of Action

Target of Action

4-(Tert-butyl)cinnamic acid, also known as (E)-3-(4-(tert-butyl)phenyl)acrylic acid, has been found to have antimicrobial and hypolipidemic activities . The primary targets of this compound are pathogenic fungi and bacteria , as well as lipid metabolism in hyperlipidemic rats .

Mode of Action

The compound interacts with its targets in a unique way. In the case of fungi, it directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell, leading to its death .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its antimicrobial and hypolipidemic activities. In fungi, the compound disrupts the function of the cell wall and membrane, which are crucial for the survival of the organism . In hyperlipidemic rats, the compound appears to influence lipid metabolism, leading to a decrease in triglycerides and total cholesterol .

Pharmacokinetics

The compound’s significant decrease in triglycerides and total cholesterol in the plasma of hyperlipidemic rats suggests that it is well-absorbed and distributed in the body .

Result of Action

The result of the action of this compound is the death of pathogenic fungi and bacteria, and a decrease in lipid levels in hyperlipidemic rats . These effects make the compound a potential candidate for the development of new antimicrobial and hypolipidemic drugs.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity could be affected by the presence of other substances that interact with the same targets . Similarly, the compound’s hypolipidemic activity could be influenced by the diet and lifestyle of the individual . .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Tert-butyl)cinnamic acid can be synthesized through a multi-step process involving the following key steps :

    Condensation Reaction: 4-tert-Butylbenzaldehyde is reacted with malonic acid in the presence of piperidine and pyridine. The reaction mixture is refluxed for about 4 hours, leading to the formation of (E)-3-[4-(tert-butyl)phenyl]-2-acrylic acid.

    Acidification: The reaction mixture is then acidified with hydrochloric acid at 0°C to yield the final product, this compound, which is filtered and washed with water.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

4-(Tert-butyl)cinnamic acid has several applications in scientific research :

    Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.

    Biology: Investigated for its potential antioxidant properties and its role in reducing oxidative stress.

    Medicine: Explored for its hypolipidemic activities, showing potential in lowering triglycerides and cholesterol levels in hyperlipidemic models.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

4-(Tert-butyl)cinnamic acid can be compared with other cinnamic acid derivatives :

    Ferulic Acid: Known for its antioxidant properties and used in skincare products.

    Sinapic Acid: Exhibits anti-inflammatory and antioxidant activities.

    3,4-Dimethoxycinnamic Acid: Used in the synthesis of pharmaceuticals and exhibits antioxidant properties.

    p-Coumaric Acid: Found in various plants and has antioxidant and anti-inflammatory properties.

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and potentially its biological activity compared to other cinnamic acid derivatives.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSPZKLJQZSLQU-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 3 L one neck flask fit with a reflux condenser, magnetic stirrer, and nitrogen inlet was charged with p-t-butylbenzaldehyde (145.5 g, 0.90 mol), acetic anhydride (106 mL, 1.12 mol), and sodium acetate (7.36 g, 0.90 mol). After refluxing for 48.5 hours the reaction was cooled and water was added slowly to roughly triple the total volume as a yellow solid formed. The solids were filtered and washed with water (200 mL), reslurried in water and refiltered and washed again with water (750 mL total). The product was partially dried in the vacuum oven to give 4-t-butlycinnamic acid (248 g). 1HNMR (CD3SOCD3, 500 MHz) mostly trans isomer δ7.58 (d, JAB=8.5 Hz, 2H); 7.54 (d, J=15.5 Hz, 1H); 7.41 (d, JAB=7.5 Hz, 2H); 6.46 (d, J=16.0 Hz, 1H); 1.26 (s, 9H).
[Compound]
Name
one
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
145.5 g
Type
reactant
Reaction Step One
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
7.36 g
Type
reactant
Reaction Step One
Name
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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